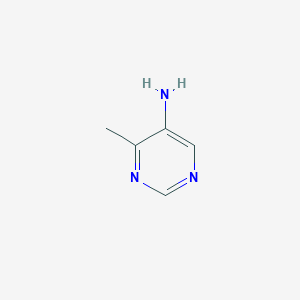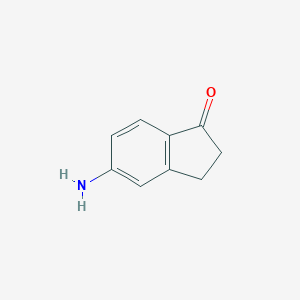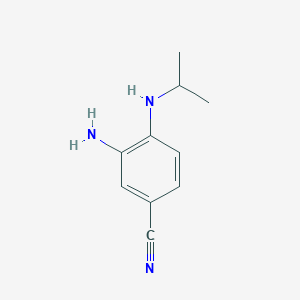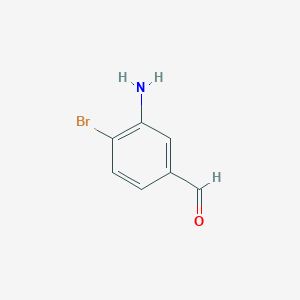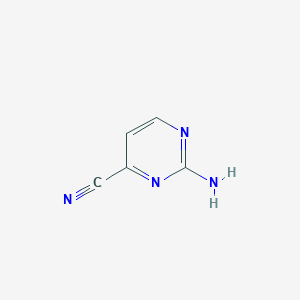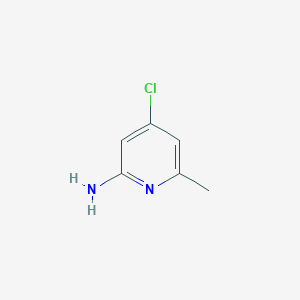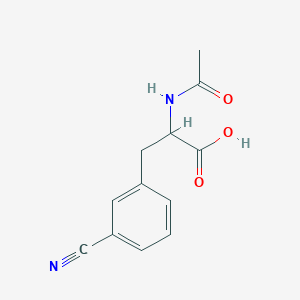
4'-Hydroxy-biphenyl-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4’-Hydroxy-biphenyl-2-carbaldehyde” is a chemical compound with the molecular formula C13H10O2 and a molecular weight of 198.22 .
Molecular Structure Analysis
The molecular structure of “4’-Hydroxy-biphenyl-2-carbaldehyde” consists of 13 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“4’-Hydroxy-biphenyl-2-carbaldehyde” is a solid substance that should be stored at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 373.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Chromatography
4-(2-Formylphenyl)phenol: is utilized in chromatography as a standard for calibrating equipment and ensuring the accuracy of chromatographic analyses. This compound’s distinct chemical properties, such as its polarity and molecular weight, make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the separation of complex mixtures .
Proteomics Research
In proteomics, 4’-Hydroxy-biphenyl-2-carbaldehyde serves as a biochemical tool for protein identification and quantification. Its reactivity with amino groups allows for the labeling of proteins, which is essential for studying protein-protein interactions and post-translational modifications .
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. It can be used to synthesize various biphenyl structures, which are core components in the creation of pharmaceuticals, agrochemicals, and advanced materials .
Material Science
2-(4-hydroxyphenyl)benzaldehyde: has applications in material science, particularly in the development of organic semiconductors and liquid crystal materials. Its biphenyl core contributes to the thermal stability and electronic properties of these materials .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential in drug design and synthesis. Its structure is a key building block in the creation of novel therapeutic agents, including those with anti-inflammatory and anticancer activities .
Environmental Science
The compound’s role in environmental science is significant, particularly in the study of degradation products of organic pollutants. It serves as a model compound for understanding the environmental fate of biphenyl derivatives .
Food Industry
As a flavoring agent, 4-(2-Formylphenyl)phenol can be used to impart a distinct aroma and taste to food products. Its stability under various conditions makes it suitable for use in a wide range of food applications .
Cosmetic Industry
In the cosmetic industry, this compound finds use as a fragrance ingredient. Its pleasant scent is valued in perfumes and other scented products, enhancing the olfactory experience for consumers .
Mecanismo De Acción
Mode of Action
Phenolic compounds are known to interact with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Phenolic compounds, including 4-(2-Formylphenyl)phenol, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . They also have poor aqueous solubility .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of 4-(2-Formylphenyl)phenol can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds can influence its action through interactions or competition for the same targets .
Safety and Hazards
When handling “4’-Hydroxy-biphenyl-2-carbaldehyde”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQTCNSJOJTIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374727 |
Source


|
| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-biphenyl-2-carbaldehyde | |
CAS RN |
400747-55-9 |
Source


|
| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


